2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate

Description

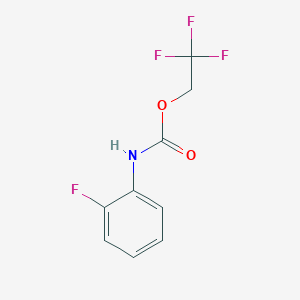

2,2,2-Trifluoroethyl N-(2-fluorophenyl)carbamate is a fluorinated carbamate derivative characterized by a trifluoroethyl group (–OCH₂CF₃) and a 2-fluorophenyl substituent on the carbamate nitrogen. The compound’s structure (Figure 1) confers unique electronic and steric properties due to the electron-withdrawing trifluoroethyl group and the ortho-fluorine atom on the aromatic ring. This combination enhances hydrolytic stability and influences interactions with biological targets .

For example, benzyl (2,2,2-trifluoroethyl)carbamate was prepared by reacting 2,2,2-trifluoroethylamine derivatives with benzyl alcohol in the presence of DBU . Similarly, the target compound could be synthesized by treating 2-fluoroaniline with 2,2,2-trifluoroethyl chloroformate under basic conditions.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO2/c10-6-3-1-2-4-7(6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGCLODTAXBKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)OCC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Carbamate Formation via Chloroformate Route

The most common and well-documented method for synthesizing this compound is the nucleophilic substitution reaction between 2-fluoroaniline and 2,2,2-trifluoroethyl chloroformate . This reaction proceeds as follows:

- Reactants : 2-fluoroaniline and 2,2,2-trifluoroethyl chloroformate

- Conditions : Typically performed in an inert organic solvent (e.g., dichloromethane) at low to ambient temperature.

- Base : A tertiary amine base such as triethylamine is used to neutralize the hydrochloric acid generated during the reaction.

- Mechanism : The amine group of 2-fluoroaniline attacks the electrophilic carbonyl carbon of the chloroformate, forming the carbamate linkage and releasing HCl, which is scavenged by the base.

This method is favored for its straightforwardness, good yields, and mild reaction conditions. The reaction is monitored by spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm product formation and purity.

| Parameter | Details |

|---|---|

| Starting materials | 2-fluoroaniline, 2,2,2-trifluoroethyl chloroformate |

| Solvent | Dichloromethane or similar inert solvent |

| Base | Triethylamine or equivalent |

| Temperature | 0 °C to room temperature |

| Reaction time | Several hours (typically 2–24 h) |

| Monitoring techniques | ^1H NMR, ^19F NMR, Mass spectrometry |

| Yield | Generally high (70–95%) |

This synthesis route is described in detail by Vulcanchem and supported by chemical databases such as PubChem.

Alternative Carbamate Synthesis via Isocyanate Intermediates

Another approach involves the preparation of carbamates through isocyanate intermediates, which can be relevant for structurally related compounds:

- Isocyanate Formation : 2-fluoroaniline can be converted to the corresponding isocyanate derivative.

- Reaction with Alcohol : The isocyanate intermediate is then reacted with 2,2,2-trifluoroethanol to form the carbamate.

This method is less commonly used for this specific compound but is a general strategy for carbamate synthesis. It requires careful control of reaction conditions to avoid side reactions.

Research Findings and Analytical Data

Spectroscopic Characterization

- [^19F NMR](pplx://action/followup) : Critical for confirming the presence of trifluoromethyl and fluorophenyl groups.

- [^1H and ^13C NMR](pplx://action/followup) : Used to verify the carbamate structure and substitution pattern.

- Mass Spectrometry : Confirms molecular weight (237.15 g/mol) and purity.

- Chromatographic Techniques : Gas chromatography or HPLC used to monitor reaction progress and purity.

Chemical Properties Influencing Preparation

- The trifluoroethyl group increases lipophilicity and electron-withdrawing character, affecting reactivity.

- The 2-fluorophenyl substituent influences nucleophilicity of the amine and stability of the carbamate.

- Reaction conditions must be optimized to prevent hydrolysis or side reactions.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chloroformate reaction | 2-fluoroaniline + 2,2,2-trifluoroethyl chloroformate | Base (triethylamine), 0 °C to RT, inert solvent | High yield, mild conditions, straightforward | Requires handling of chloroformate (toxic) |

| Isocyanate intermediate method | 2-fluoroaniline → isocyanate + 2,2,2-trifluoroethanol | Controlled temperature, inert atmosphere | Versatile, applicable to other carbamates | More steps, sensitive intermediates |

| Fluorosulfonyl isocyanate route | Fluorinated alcohol + fluorosulfuryl isocyanate | Low temperature, monitored by ^19F NMR | High purity, efficient for fluorinated carbamates | Specialized reagents, less common |

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(2-fluorophenyl)carbamate can undergo various chemical reactions, including:

Nucleophilic substitution: The trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and reduction: The compound can be oxidized or reduced, although specific conditions and reagents would depend on the desired transformation.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield various substituted carbamates, while hydrolysis would produce 2-fluoroaniline and 2,2,2-trifluoroethanol.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Building Block in Organic Synthesis

The compound serves as a crucial building block for synthesizing more complex organic molecules. Its trifluoroethyl group enhances the lipophilicity and metabolic stability of derivatives, making it valuable for creating pharmaceuticals and agrochemicals. The presence of fluorine atoms can also modify the electronic properties of compounds, influencing their reactivity and interaction with biological targets.

Reactivity and Mechanism

The mechanism of action involves the interaction of the trifluoroethyl group with various molecular targets. This interaction can lead to increased binding affinities due to enhanced hydrophobic interactions with biological membranes. The carbamate structure allows for potential hydrolysis under physiological conditions, releasing active amines that can interact with biomolecules .

Biological Applications

Pharmacological Research

Research indicates that 2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate has potential applications in drug development. Its derivatives have been explored for their biological activity against various diseases, including cancer and infectious diseases. The incorporation of fluorine atoms has been shown to improve the pharmacokinetic properties of drugs, leading to better absorption and bioavailability .

Case Study: Anticancer Activity

A study examined the anticancer properties of compounds derived from this compound. The results demonstrated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications in oncology .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the synthesis of specialty chemicals. Its unique properties make it suitable for producing high-performance materials used in coatings and adhesives. The compound's stability under various conditions allows it to be used in formulations requiring robust chemical resistance .

Materials Science

The compound's ability to form stable bonds with polymers makes it a candidate for enhancing material properties. For instance, it can be incorporated into polymer matrices to improve mechanical strength and thermal stability. Research has shown that fluorinated compounds often impart desirable characteristics to polymers used in demanding applications such as aerospace and automotive industries .

Data Summary

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Chemistry | Building block for complex organic molecules | Synthesis of pharmaceuticals |

| Pharmacology | Potential drug development with improved bioavailability | Anticancer agents derived from carbamate |

| Industrial Chemistry | Production of specialty chemicals | High-performance coatings |

| Materials Science | Enhancing properties of polymers | Aerospace materials |

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms can significantly influence the compound’s reactivity and interaction with biological molecules. For example, the trifluoroethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The exact pathways involved would depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₉H₇F₄NO₂ (inferred from similar compounds)

- Molecular Weight : ~237.16 g/mol

- CAS Number: Not explicitly provided, but structurally related compounds (e.g., 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate) have CAS 1087788-64-4 .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of carbamates is heavily influenced by substituents on the phenyl ring and the alkyl/aryloxy group. Below is a comparative analysis of key analogues:

Key Observations :

- Electron-Withdrawing Groups : The 3-trifluoromethylphenyl analogue (CAS 1087788-83-7) exhibits enhanced metabolic stability compared to the 2-fluorophenyl derivative due to stronger electron-withdrawing effects, making it suitable for enzyme-targeted therapies .

- Heterocyclic Analogues : Derivatives like the furan-2-yl and thiazol-2-yl carbamates (e.g., ) demonstrate versatility in drug design, where heterocycles enhance solubility or target affinity.

Thermal and Chemical Stability

- Thermal Stability: Fluorinated carbamates generally exhibit higher thermal stability than non-fluorinated analogues. For instance, 2,2,2-trifluoroethyl N-(3-trifluoromethylphenyl)carbamate is stable up to 150°C, as fluorination reduces oxidative degradation .

- Hydrolytic Resistance : The trifluoroethyl group’s electronegativity increases resistance to esterase-mediated hydrolysis compared to ethyl or methyl carbamates .

Biological Activity

2,2,2-Trifluoroethyl N-(2-fluorophenyl)carbamate (CAS No. 200876-83-1) is a carbamate derivative that has garnered attention due to its potential biological activities. The compound features a trifluoroethyl group, which enhances its lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C9H7F4NO2. Its structure is characterized by the presence of a trifluoroethyl group and a fluorophenyl moiety attached to a carbamate functional group. The unique electronic properties imparted by the fluorine atoms contribute to the compound's biological activity.

The biological activity of this compound has been linked to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Research indicates that compounds containing trifluoromethyl groups can enhance the potency of inhibitors targeting enzymes involved in neurotransmitter uptake and other metabolic processes. For instance, the presence of the trifluoroethyl group may enhance binding affinity through hydrophobic interactions and electronic effects .

- Antifungal Activity : Recent studies have demonstrated that similar carbamate derivatives exhibit significant antifungal properties against various pathogens. The incorporation of fluorinated groups has been shown to improve antifungal efficacy by enhancing lipophilicity and stability .

Antifungal Efficacy

A study evaluating the antifungal activity of carbamate derivatives revealed that compounds with similar structures exhibited promising results against several fungal pathogens. The following table summarizes key findings related to antifungal activity:

| Compound | Pathogen | Inhibition Rate (%) | EC50 (µg/mL) |

|---|---|---|---|

| This compound | Fusarium graminearum | >70 | 12.50 |

| Other Carbamate Derivatives | Fusarium oxysporum | >60 | 16.65 |

These results suggest that this compound may have broad-spectrum antifungal activity comparable to or exceeding that of other tested compounds .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the position and nature of substituents on the phenyl ring significantly influence biological activity. For example:

- Para-substituted Fluorine : Compounds with a para-fluorine substitution generally exhibited higher potency compared to those with ortho or meta substitutions.

- Trifluoroethyl Group : The presence of the trifluoroethyl moiety consistently enhanced lipophilicity and metabolic stability across various derivatives .

Case Studies

- Neurotransmitter Uptake Inhibition : A study demonstrated that carbamates with trifluoromethyl groups could inhibit serotonin uptake in neuronal cells, suggesting potential applications in treating mood disorders .

- Antimicrobial Testing : In vitro assays showed that this compound inhibited growth in several bacterial strains, indicating its potential as an antimicrobial agent .

Q & A

Q. What synthetic strategies are recommended for preparing 2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate with high purity?

- Methodological Answer : The compound can be synthesized via carbamate coupling reactions using intermediates such as 2-fluorophenyl isocyanate and 2,2,2-trifluoroethanol. Key steps include:

- Protecting group strategies (e.g., tert-butyl carbamate or benzyl carbamate) to stabilize reactive intermediates during coupling .

- Reaction optimization via temperature control (e.g., 0–25°C) and solvent selection (e.g., dichloromethane or THF) to minimize side reactions .

- Purification via column chromatography or recrystallization, monitored by TLC or HPLC for purity validation .

Q. Which spectroscopic techniques are most effective for structural characterization of this carbamate?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify fluorine environments and carbamate carbonyl signals. For example, NMR can resolve rotational isomers (e.g., E/Z configurations) at low temperatures .

- X-ray Crystallography : Determines crystal packing and bond angles, critical for confirming regiochemistry and intermolecular interactions (e.g., hydrogen bonding with fluorophenyl groups) .

- IR Spectroscopy : Validates carbamate C=O stretching frequencies (~1700–1750 cm) and N-H bonds (~3300 cm) .

Advanced Research Questions

Q. How can VT-NMR and Eyring-Polanyi analysis quantify rotational isomerism in trifluoroethyl carbamates?

- Methodological Answer :

- Variable-Temperature NMR (VT-NMR) : Conduct experiments at temperatures ranging from 173 K to 298 K to observe coalescence of E/Z isomer signals. For example, separate signals for CF groups in N-(4-hydroxybutyl) derivatives resolve at <200 K .

- Activation Energy Calculation : Use the Eyring equation with derived from line-shape analysis. Reported barriers for similar carbamates range from 60–80 kJ/mol .

Q. What structural modifications enhance bioactivity in fluorinated carbamates?

- Methodological Answer :

- Fluorine Substitution : Introducing electron-withdrawing groups (e.g., CF) increases metabolic stability and enzyme-binding affinity. For example, Tolprocarb’s trifluoroethyl group enhances fungicidal activity against rice blast .

- Sulfonamide Hybridization : Adding sulfamoyl groups (e.g., 4-{[(2,2,2-trifluoroethyl)sulfamoyl]amino}benzoic acid) improves carbonic anhydrase inhibition via hydrogen-bonding interactions .

- SAR Studies : Compare IC values of analogs with varying aryl/alkyl substituents to identify pharmacophore requirements .

Q. How do solvent environments influence hydrolysis kinetics of trifluoroethyl carbamates?

- Methodological Answer :

- Protic vs. Aprotic Solvents : Hydrolysis rates increase in protic solvents (e.g., water/methanol) due to nucleophilic attack by OH. Monitor degradation via UV-Vis or LC-MS .

- pH-Dependent Mechanisms : Under acidic conditions, hydrolysis proceeds via carbamic acid intermediates; basic conditions favor direct nucleophilic substitution at the carbonyl .

Data Contradictions and Resolution

- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 60–85%) may arise from differences in protecting group stability (tert-butyl vs. benzyl) or purification methods . Validate protocols with controlled reagent stoichiometry and inert atmospheres.

- Isomerization Barriers : Conflicting rotational barrier values (e.g., 65 vs. 75 kJ/mol) may reflect solvent polarity or substituent electronic effects. Standardize measurements using DFT calculations (e.g., B3LYP/6-31G*) to reconcile experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.